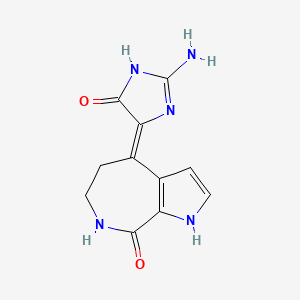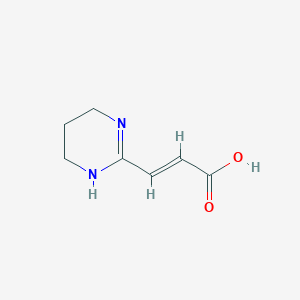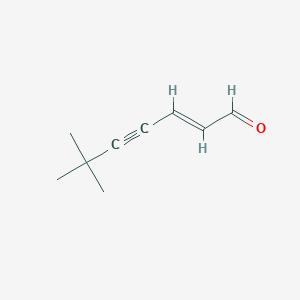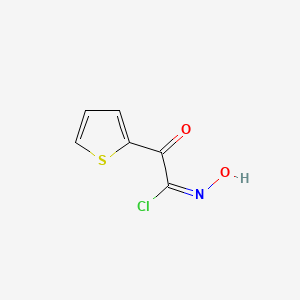
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate is a complex carbohydrate derivative It consists of a glucopyranosyl unit linked to another glucopyranosyl unit, which is further esterified with a tetradecanoic acid (myristic acid) moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranosyl units are protected using suitable protecting groups such as acetyl or benzyl groups.
Glycosylation: The protected glucopyranosyl donor is glycosylated with the acceptor glucopyranosyl unit under acidic conditions to form the disaccharide.
Deprotection: The protecting groups are removed to yield the free disaccharide.
Esterification: The free disaccharide is esterified with tetradecanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases to catalyze the glycosylation step, followed by chemical or enzymatic esterification. This approach can offer higher specificity and yield compared to purely chemical methods.
化学反应分析
Types of Reactions
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free disaccharide and tetradecanoic acid.
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Free disaccharide and tetradecanoic acid.
Oxidation: Carbonyl derivatives of the disaccharide.
Reduction: Regeneration of hydroxyl groups from carbonyl compounds.
科学研究应用
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate has several applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and glycosylation processes.
Pharmaceuticals: Potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Material Science: Utilized in the synthesis of biodegradable polymers and surfactants.
Nutrition: Investigated for its potential as a functional food ingredient with prebiotic properties.
作用机制
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. Its amphiphilic nature also allows it to interact with cell membranes, potentially influencing membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
Cellobiose: A disaccharide consisting of two glucose units linked by a β(1→4) bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.
Maltose: A disaccharide consisting of two glucose units linked by an α(1→4) bond.
Uniqueness
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate is unique due to its esterification with tetradecanoic acid, which imparts amphiphilic properties. This structural feature distinguishes it from other disaccharides like cellobiose, lactose, and maltose, which do not have such esterification and therefore lack the same amphiphilic characteristics.
属性
CAS 编号 |
376646-03-6 |
|---|---|
分子式 |
C₂₆H₄₈O₁₂ |
分子量 |
552.65 |
同义词 |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Tetradecanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1141940.png)






![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
